2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Description
This compound is a purine nucleoside derivative characterized by a modified oxolan (tetrahydrofuran) ring substituted with a 4-amino and 5-hydroxymethyl group at positions 4 and 5, respectively. Its IUPAC name reflects the presence of these functional groups, which distinguish it from canonical nucleosides like guanosine or deoxyguanosine.
Properties
IUPAC Name |
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBPAWPBCAUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. The reaction conditions often require the presence of a catalyst and specific temperature and pH conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes rigorous purification steps to achieve high purity levels, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Common in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted purines .
Scientific Research Applications
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The compound exerts its effects by integrating into DNA or RNA strands, disrupting normal cellular processes. It targets specific enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Structural Features and Modifications
The table below highlights key structural differences and similarities among the target compound and its analogs:
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Fluorine or methyl substitutions in analogs like 2'-fluoro-deoxyguanosine reduce susceptibility to phosphorylases, a strategy that could be applicable to the target compound .
Biological Activity
2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, also known as a derivative of purine nucleosides, has garnered attention for its potential biological activities. This compound is structurally related to nucleosides, which play critical roles in cellular processes, including energy metabolism and cell signaling.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5O4 |
| Molecular Weight | 267.245 g/mol |
| IUPAC Name | 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one |
| CAS Number | 961-07-9 |
The biological activity of this compound is primarily linked to its interaction with adenosine receptors (ARs). It is suggested that the compound acts as an agonist for specific ARs, influencing various physiological processes such as:
- Inhibition of Platelet Aggregation : Activation of A2A and A2B receptors can lead to a decrease in platelet aggregation, which is crucial in preventing thrombus formation .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases .
Neuroprotective Effects
Research indicates that derivatives similar to this compound may provide neuroprotection by inhibiting apoptotic pathways and promoting neuronal survival. For instance, studies have shown that certain purine derivatives can reduce neuronal cell death in models of neurodegeneration .
Antiviral Activity
Some studies have highlighted the antiviral potential of purine nucleoside analogs. These compounds can interfere with viral replication by mimicking natural nucleosides, thereby inhibiting viral polymerases. This activity has been documented in various viral infections, including those caused by herpesviruses and retroviruses.
Anticancer Properties
The compound's structural resemblance to nucleosides allows it to potentially inhibit cancer cell proliferation. Research has demonstrated that certain purine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Study on Platelet Function
A study investigated the effects of various adenosine receptor agonists on platelet function. It was found that compounds similar to this compound significantly reduced platelet aggregation in vitro, suggesting a potential therapeutic application for cardiovascular diseases .
Neuroprotection in Animal Models
In animal models of Alzheimer’s disease, administration of purine derivatives resulted in improved cognitive function and reduced amyloid plaque formation. These findings support the hypothesis that targeting adenosine receptors could be beneficial in neurodegenerative conditions .
Q & A
Q. What synthetic methodologies are employed to produce 2-amino-9-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, and how is its purity validated?
Synthesis typically involves coupling a modified purine base with a functionalized oxolane sugar moiety. For example, describes analogous protocols for synthesizing guanosine derivatives using regioselective bromination and esterification, followed by crystallization for purity. Structural validation employs single-crystal X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns . Purity is assessed via HPLC and NMR spectroscopy, with mass spectrometry verifying molecular weight.
Q. How is the stereochemistry of the oxolane ring in this compound characterized, and why is it critical for biological activity?
The oxolane ring's stereochemistry is resolved using X-ray crystallography (e.g., and ) and circular dichroism (CD) spectroscopy. The (2R,4S,5R) configuration ensures proper orientation of hydroxyl and hydroxymethyl groups, enabling hydrogen bonding with enzymes like kinases or polymerases. Deviations in stereochemistry (e.g., 2'-deoxy vs. 3'-fluoro substitutions) can drastically reduce binding affinity, as seen in nucleoside analog studies .
Q. What are the primary biochemical roles of this compound, and how do they relate to guanosine derivatives?
As a guanosine analog ( ), it serves as a precursor for nucleotides like GMP, GDP, and GTP. Its amino and hydroxymethyl groups enhance solubility and membrane permeability compared to deoxyguanosine ( ). In enzymatic assays, it competes with endogenous guanosine for incorporation into RNA or DNA, making it useful for studying replication mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cell-line specificity. highlights the importance of standardizing cytotoxicity assays (e.g., MTT or resazurin-based tests) and including positive controls like acyclovir. Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Additionally, molecular dynamics simulations ( ) can predict binding modes to explain discrepancies in enzyme inhibition .
Q. What computational methods are recommended to predict the compound’s interaction with target enzymes, such as kinases or reverse transcriptases?
Density-functional theory (DFT) calculations ( ) optimize the compound’s geometry and electronic properties, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like HIV-1 reverse transcriptase ( ). Hybrid QM/MM simulations further refine interaction energies at catalytic sites. For example, used InChI-key-derived descriptors to model nucleoside analog binding .
Q. How does the substitution pattern on the oxolane ring influence the compound’s pharmacokinetics and metabolic stability?
Modifications like fluorination () or ethynylation ( ) alter metabolic pathways. Radiolabeled studies (e.g., ¹⁴C tracing) track hepatic clearance, while LC-MS/MS quantifies metabolites. For instance, shows that 2'-deoxy analogs exhibit prolonged half-lives due to reduced susceptibility to phosphorylases. Computational ADMET tools (e.g., SwissADME) predict logP and cytochrome P450 interactions .
Q. What strategies are used to study the compound’s role in modulating nucleotide-dependent signaling pathways (e.g., cGMP)?
cGMP levels are quantified via ELISA or fluorescence polarization assays. notes that guanosine analogs can perturb cGMP-dependent protein kinases (PKG), affecting vasodilation or platelet aggregation. Knockout cell lines (e.g., PKG-deficient) and CRISPR interference help isolate pathway-specific effects. Isotope-labeled analogs (e.g., ¹³C-guanosine in ) enable tracking in metabolic flux analyses .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
